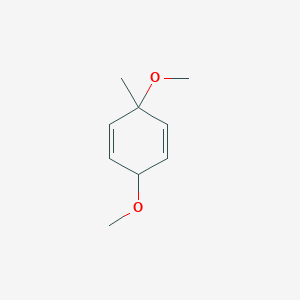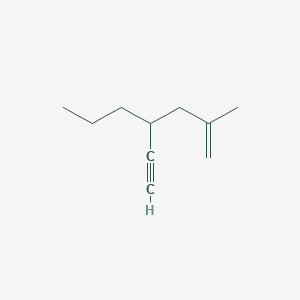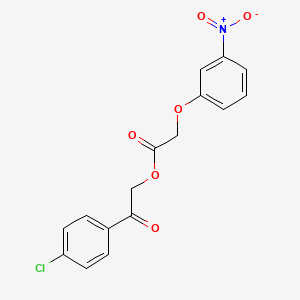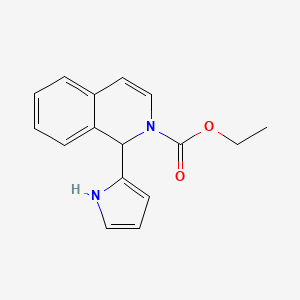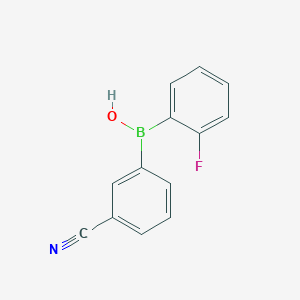
(3-Cyanophenyl)(2-fluorophenyl)borinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyanophenyl)(2-fluorophenyl)borinic acid is an organoboron compound that features a boron atom bonded to both a 3-cyanophenyl and a 2-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanophenyl)(2-fluorophenyl)borinic acid typically involves the reaction of 3-cyanophenylboronic acid with 2-fluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
(3-Cyanophenyl)(2-fluorophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(3-Cyanophenyl)(2-fluorophenyl)borinic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (3-Cyanophenyl)(2-fluorophenyl)borinic acid involves its ability to participate in various chemical reactions due to the presence of the boron atom. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of the phenyl groups to a palladium catalyst, forming a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medicinal chemistry or forming polymers in industrial applications .
類似化合物との比較
Similar Compounds
3-Cyanophenylboronic acid: Used in similar coupling reactions but lacks the fluorophenyl group, which can affect reactivity and selectivity.
2-Fluorophenylboronic acid: Also used in coupling reactions but lacks the cyanophenyl group, which can influence the electronic properties of the compound.
Uniqueness
(3-Cyanophenyl)(2-fluorophenyl)borinic acid is unique due to the presence of both the cyanophenyl and fluorophenyl groups, which provide distinct electronic and steric properties.
特性
CAS番号 |
718642-07-0 |
|---|---|
分子式 |
C13H9BFNO |
分子量 |
225.03 g/mol |
IUPAC名 |
(3-cyanophenyl)-(2-fluorophenyl)borinic acid |
InChI |
InChI=1S/C13H9BFNO/c15-13-7-2-1-6-12(13)14(17)11-5-3-4-10(8-11)9-16/h1-8,17H |
InChIキー |
KGAMNGNZWVTDEU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C#N)(C2=CC=CC=C2F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
![1,2-Di([1,1'-binaphthalen]-4-yl)benzene](/img/structure/B14227643.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)
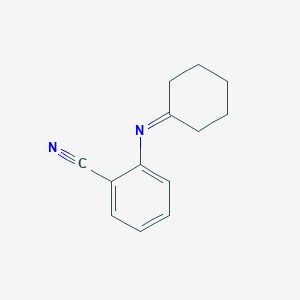
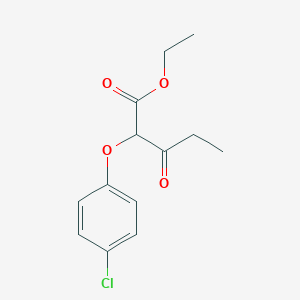
![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
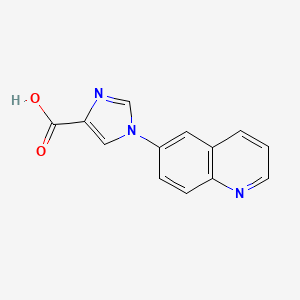
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
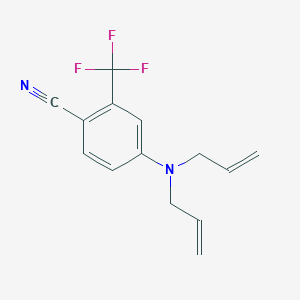
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
